molecular formula C19H16N2O4 B2528784 (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide CAS No. 887347-63-9

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide

Cat. No.: B2528784
CAS No.: 887347-63-9
M. Wt: 336.347
InChI Key: IWCSTVWMLTWGHA-RMKNXTFCSA-N
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Description

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Acrylamide Formation: The chromenyl intermediate is then reacted with an appropriate acrylamide precursor, such as acryloyl chloride, in the presence of a base like triethylamine to form the acrylamide linkage.

    Nitrophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2H-chromen-3-yl)-N-phenylacrylamide: Lacks the nitro group, which may result in different chemical and biological properties.

    (E)-3-(2H-chromen-3-yl)-N-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is unique due to the presence of both the chromenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-10-16(21(23)24)7-8-17(13)20-19(22)9-6-14-11-15-4-2-3-5-18(15)25-12-14/h2-11H,12H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCSTVWMLTWGHA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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